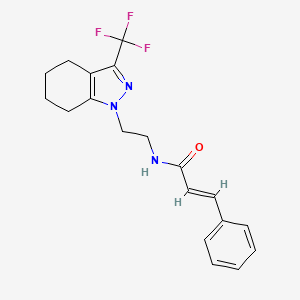

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)18-15-8-4-5-9-16(15)25(24-18)13-12-23-17(26)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,23,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEOAWOQUOJZEI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as CF3SO2Na under metal-free conditions.

Coupling with Cinnamamide: The final step involves coupling the indazole derivative with cinnamamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences between the target compound and analogs:

Key Observations :

- Trifluoromethyl vs.

- Amide Group Diversity : The cinnamamide group in the target compound introduces a conjugated double bond, which may enhance binding to aromatic residues in enzymes compared to saturated acetamide derivatives (e.g., compound 35) .

- Fluorination Patterns : Tetrafluoro-substituted indazole cores (compound 13) increase steric bulk and electron-withdrawing effects, likely altering target selectivity .

Pharmacokinetic Considerations

- Molecular Weight : The target compound (~450 g/mol) falls within the acceptable range for oral bioavailability, unlike larger patent derivatives (e.g., compound 13 at ~700 g/mol) .

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a synthetic compound that combines the structural features of indazole and cinnamide. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and lipophilicity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds featuring the indazole structure exhibit various biological activities including antimicrobial, anticancer, and antioxidant properties. The presence of the trifluoromethyl group further enhances these activities.

Antimicrobial Activity

Studies have shown that derivatives of cinnamamide possess significant antimicrobial properties. For instance, a related study found that certain cinnamamide derivatives demonstrated effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 550.96 µM to 789.19 µM against different species of bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Cinnamamide Derivative 1 | 550.96 | S. aureus |

| Cinnamamide Derivative 2 | 672.83 | E. coli |

| Cinnamamide Derivative 3 | 789.19 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported to be below 10 µg/mL for the most active derivatives .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | <10 |

| Compound B | MCF-7 | <10 |

| Compound C | SKOV-3 | 7.87 - 70.53 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death pathways.

- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

A recent study focused on the synthesis and evaluation of various cinnamamide derivatives highlighted the significant anticancer properties of compounds similar to this compound. The findings indicated that modifications to the structure could lead to enhanced potency against specific cancer types .

Q & A

Q. How can factorial design optimize the compound’s synthesis and bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.